molecular formula C10H6F2N2O3 B2946529 1-(Difluoromethoxy)-4-nitroisoquinoline CAS No. 2187434-99-5

1-(Difluoromethoxy)-4-nitroisoquinoline

Cat. No.: B2946529
CAS No.: 2187434-99-5
M. Wt: 240.166
InChI Key: QVRMXJGRYXZRAS-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-4-nitroisoquinoline is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. The presence of both difluoromethoxy and nitro functional groups in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-4-nitroisoquinoline typically involves the introduction of the difluoromethoxy group and the nitro group onto the isoquinoline core. One common method is the nucleophilic substitution reaction where a suitable isoquinoline derivative is reacted with a difluoromethylating agent under basic conditions. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include:

    Nitration: Introduction of the nitro group using nitric acid or a nitrating mixture.

    Difluoromethylation: Introduction of the difluoromethoxy group using difluoromethylating agents such as difluoromethyl ethers or difluoromethyl halides.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-4-nitroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Reduction of Nitro Group: Formation of 1-(Difluoromethoxy)-4-aminoisoquinoline.

    Substitution Reactions: Formation of various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

1-(Difluoromethoxy)-4-nitroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.

    Materials Science: Its unique functional groups make it useful in the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study biological processes involving nitro and difluoromethoxy groups.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-4-nitroisoquinoline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the difluoromethoxy group can influence the compound’s lipophilicity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, making the compound useful in drug discovery and development.

Comparison with Similar Compounds

    1-(Trifluoromethoxy)-4-nitroisoquinoline: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    1-(Methoxy)-4-nitroisoquinoline: Similar structure but with a methoxy group instead of a difluoromethoxy group.

Uniqueness: 1-(Difluoromethoxy)-4-nitroisoquinoline is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can lead to different biological activities and applications in various fields of research.

Properties

IUPAC Name

1-(difluoromethoxy)-4-nitroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O3/c11-10(12)17-9-7-4-2-1-3-6(7)8(5-13-9)14(15)16/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRMXJGRYXZRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2OC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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